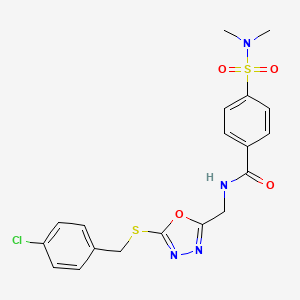

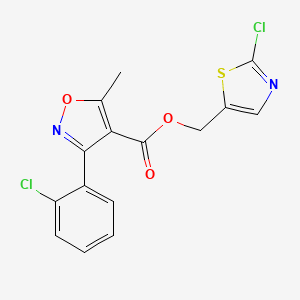

![molecular formula C18H14FNO2S B2386792 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide CAS No. 2097884-62-1](/img/structure/B2386792.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide” is a complex organic compound. Benzofuran compounds, which this molecule is a part of, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds involves various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide” can be analyzed using various techniques. For instance, its melting point can be determined, and its chemical shifts can be analyzed using 1H NMR and 13C NMR .Scientific Research Applications

Metabolism and Disposition

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide is a subject of metabolism and disposition studies, notably in the context of its role as an orexin receptor antagonist potentially used in the treatment of insomnia. Research indicates that the compound is extensively metabolized, primarily through oxidation of the benzofuran ring, with its principal route of elimination being fecal. This research provides insight into the pharmacokinetic profile of the compound, highlighting its extensive metabolism and the identification of principal metabolites (Renzulli et al., 2011).

Antifungal Potential

The compound has also been investigated for its antifungal potential. A study focusing on novel benzofuran-1,2,3-triazole hybrids demonstrated the compound's efficacy against specific fungi types, showcasing its potential as a fungicidal preservative (Abedinifar et al., 2020).

Antimicrobial Activity

Further research into benzofuran derivatives, including compounds structurally related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide, has shown promising antimicrobial properties. This includes studies on novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which were evaluated for their in-vitro antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents (Idrees et al., 2019).

Antitumor Activity

The investigation into benzofuran derivatives extends to exploring their antitumor activities. Studies like the one on synthetic benzamide derivatives, including MS-27-275, have highlighted the compound's inhibitory effect on histone deacetylase (HDA), showcasing its marked in vivo antitumor activity against various human tumors. This research not only elucidates the compound's potential mechanism of action but also its application in developing novel chemotherapeutic strategies (Saito et al., 1999).

Fluorescent Molecular Thermometers

The compound's derivatives have been explored for their application in developing sensitive fluorescent molecular thermometers. Research involving polymers showing temperature-induced phase transitions labeled with polarity-responsive benzofurazans indicates the compound's utility in creating novel molecular tools for temperature measurement in various settings (Uchiyama et al., 2003).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications. They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets to exert their effects

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biological pathways due to their diverse pharmacological activities

Result of Action

Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level due to their diverse pharmacological activities

properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-5-fluoro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO2S/c19-13-5-6-16-11(7-13)8-17(23-16)18(21)20-9-12-10-22-15-4-2-1-3-14(12)15/h1-8,12H,9-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHERXMXHQNTCRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2386709.png)

![6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2386718.png)

![(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B2386726.png)

![(3-(dimethylamino)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2386728.png)

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2386730.png)